2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol

Description

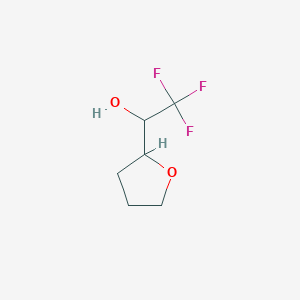

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol (CAS: 1423032-73-8) is a fluorinated secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position. Its molecular formula is C₆H₉F₃O₂, with a molecular weight of 170.13 g/mol . The compound exhibits a liquid state at room temperature and is typically stored at 4°C to maintain stability. Its structure combines the electron-withdrawing trifluoromethyl group with a polar oxolane moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. However, commercial availability of this compound has been discontinued, as noted by multiple suppliers .

Key properties include:

Properties

IUPAC Name |

2,2,2-trifluoro-1-(oxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJZROLQAUFUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetaldehyde with tetrahydrofuran in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CF3CHO+THF→CF3CH(OH)THF

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanone

Reduction: 2,2,2-Trifluoro-1-(oxolan-2-yl)ethane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Ring Size and Reactivity : The oxolan-2-yl group (5-membered ring) enhances conformational flexibility compared to the strained 3-membered oxetane derivative , favoring solubility in polar solvents.

- Aromatic vs. Aliphatic Substituents : Naphthalen-2-yl and 3-nitrophenyl derivatives exhibit higher melting points due to aromatic stacking, whereas oxolan-2-yl derivatives remain liquid, advantageous for solution-phase reactions .

- Electron Effects : The trifluoromethyl group stabilizes adjacent carbocations, facilitating nucleophilic substitutions. Electron-withdrawing groups (e.g., nitro in ) further polarize the molecule, enhancing electrophilic reactivity.

Crystallographic and Spectroscopic Data

Crystallographic studies highlight structural distinctions:

The absence of crystallographic data for this compound suggests challenges in obtaining stable single crystals, likely due to its liquid state and conformational flexibility .

Biological Activity

Overview

2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-ol is an organic compound characterized by its trifluoromethyl group and a tetrahydrofuran ring. Its molecular formula is C6H9F3O2. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and antiviral properties.

The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

The mechanism by which this compound exerts its biological effects involves:

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid environments, facilitating its penetration into cell membranes.

- Protein Interaction : The compound can bind to hydrophobic pockets in proteins, influencing their activity and stability.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anti-inflammatory Activity

Studies have explored its potential as an anti-inflammatory agent. The compound may inhibit specific inflammatory pathways, although detailed mechanisms remain under investigation.

Antiviral Properties

Preliminary investigations suggest that this compound could exhibit antiviral activity. Its structural characteristics may allow it to interfere with viral replication processes.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Potential to inhibit inflammatory pathways | |

| Antiviral | May interfere with viral replication | |

| Enzyme Modulation | Interacts with proteins affecting their function |

Case Study 1: Anti-inflammatory Effects

In a laboratory setting, researchers tested this compound on cultured human cells exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokine production compared to control groups. This suggests a potential application in treating inflammatory diseases.

Case Study 2: Antiviral Activity

Another study evaluated the antiviral properties of the compound against a specific virus known for its resistance to standard treatments. The results showed that at certain concentrations, the compound reduced viral load significantly in vitro. Further research is needed to explore the clinical implications of these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.